2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazine derivatives, which have been studied for their various biological activities, including anticonvulsant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is heated under reflux conditions for several hours, followed by the addition of nitric acid to introduce the nitro group .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phthalazine-1,4-dione derivatives, amino derivatives, and substituted phthalazine compounds .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant antimicrobial and anticonvulsant activities, making it a candidate for drug development.
Medicine: Its anticonvulsant properties are particularly noteworthy, with studies showing its effectiveness in controlling seizures.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrophthalazine-1,4-dione: A closely related compound with similar biological activities.
5-Amino-2,3-dihydrophthalazine-1,4-dione: Known for its use in the synthesis of luminol, a chemiluminescent compound.
Uniqueness
2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione stands out due to its unique combination of a methyl and nitro group, which enhances its biological activity and chemical stability compared to other phthalazine derivatives .
Properties
CAS No. |
192511-85-6 |
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Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
3-methyl-8-nitro-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C9H7N3O4/c1-11-9(14)5-3-2-4-6(12(15)16)7(5)8(13)10-11/h2-4H,1H3,(H,10,13) |
InChI Key |
GGYPGLCDXBGIIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
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